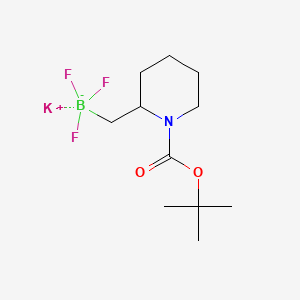
Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate is a chemical compound with the molecular formula C10H18BF3KNO2. It is a boron-containing compound that is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine ring makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate typically involves the reaction of a piperidine derivative with a boron reagent. One common method is the reaction of 1-(tert-butoxycarbonyl)piperidine-2-carboxaldehyde with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boron reagent.
Solvents: Organic solvents like THF, dichloromethane, or ethanol are commonly used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids and Esters: Formed through oxidation reactions.
Piperidine Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Used in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boron reagent transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate can be compared with other similar compounds, such as:
Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate: Similar structure but with the boron group attached to the 4-position of the piperidine ring.
Potassium (1-(tert-butoxycarbonyl)piperidin-3-yl)trifluoroborate: Similar structure but with the boron group attached to the 3-position of the piperidine ring.
Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)trifluoroborate: Contains an additional oxygen atom in the structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which provides stability and versatility in various synthetic applications.
Propiedades
Fórmula molecular |
C11H20BF3KNO2 |
|---|---|
Peso molecular |
305.19 g/mol |
Nombre IUPAC |
potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]methyl]boranuide |
InChI |
InChI=1S/C11H20BF3NO2.K/c1-11(2,3)18-10(17)16-7-5-4-6-9(16)8-12(13,14)15;/h9H,4-8H2,1-3H3;/q-1;+1 |
Clave InChI |
DAOHGGKLHMIKIP-UHFFFAOYSA-N |
SMILES canónico |
[B-](CC1CCCCN1C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


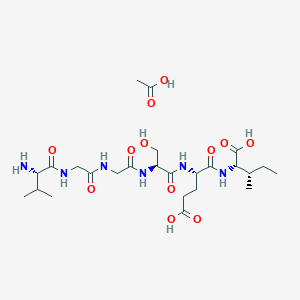

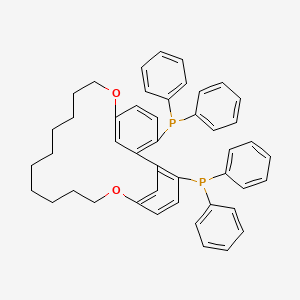
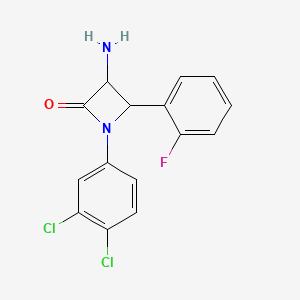
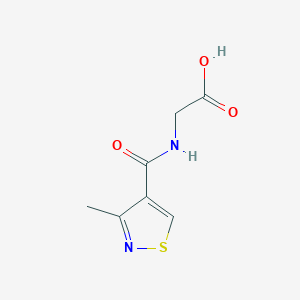
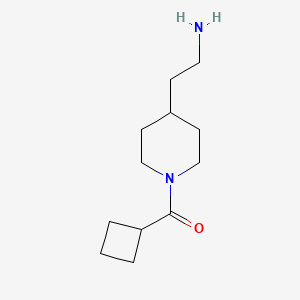
![(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.0(2),(1)(1).0,]pentadeca-4(9),5,7,13-tetraene-3,10-dione](/img/structure/B14771680.png)
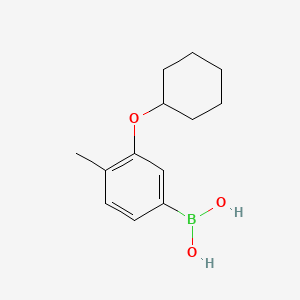
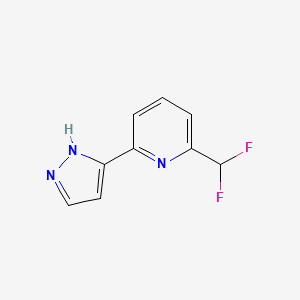
![Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate](/img/structure/B14771698.png)
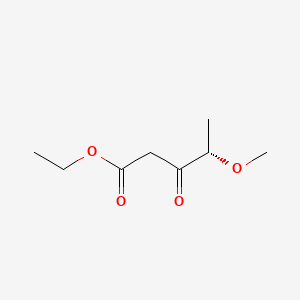
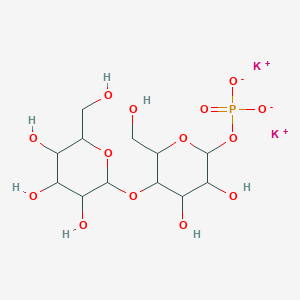

![(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B14771737.png)
